2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide
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Overview
Description
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide involves multiple steps. The starting materials typically include 3,4-dimethoxyphenyl ethylamine and 3-(trifluoromethyl)benzaldehyde. The reaction proceeds through a series of condensation and cyclization reactions under controlled conditions to form the imidazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the development of new materials or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural elements.
3,4-Dimethoxyphenylacetic acid: Another related compound with different functional groups.
3,4-Dimethoxyphenyl ethanol: Shares the 3,4-dimethoxyphenyl moiety but differs in other parts of the structure.
Uniqueness
What sets 2-{3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl}-N-methylacetamide apart is its unique combination of functional groups and the imidazolidinone ring. This structure imparts specific chemical and biological properties that may not be present in similar compounds .
Properties
Molecular Formula |
C23H24F3N3O4S |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]-N-methylacetamide |
InChI |
InChI=1S/C23H24F3N3O4S/c1-27-20(30)13-17-21(31)29(16-6-4-5-15(12-16)23(24,25)26)22(34)28(17)10-9-14-7-8-18(32-2)19(11-14)33-3/h4-8,11-12,17H,9-10,13H2,1-3H3,(H,27,30) |
InChI Key |
LNXGKALDWZXWAL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1C(=O)N(C(=S)N1CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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